メタンスルホン酸カリウム

概要

説明

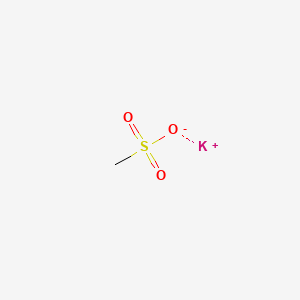

Potassium methanesulfonate, also known as methanesulfonic acid potassium salt, is an organosulfur compound with the chemical formula CH₃KO₃S. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various chemical processes due to its stability and reactivity.

科学的研究の応用

Potassium methanesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a cocatalyst in organic synthesis, particularly in C-H arylation reactions.

Biology: Employed in studies involving enzyme catalysis and protein modification.

Medicine: Investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.

Industry: Utilized in electroplating, as a catalyst in polymerization reactions, and in the production of surfactants.

作用機序

Target of Action

Potassium methanesulfonate, also known as methanesulfonic acid potassium salt, is a compound with antimicrobial properties . It is primarily used as a cocatalyst in ruthenium-catalyzed C-H arylation of heteroarylbenzenes . The primary targets of potassium methanesulfonate are the heteroarylbenzenes involved in the arylation process .

Mode of Action

The mode of action of potassium methanesulfonate involves its interaction with its targets, the heteroarylbenzenes. As a cocatalyst, it facilitates the arylation process . The methanesulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents since their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Biochemical Pathways

The biochemical pathways affected by potassium methanesulfonate are primarily related to the arylation of heteroarylbenzenes . High-affinity potassium transporters (HKTs) are crucial in facilitating potassium uptake by plants. Many types of HKTs confer salt tolerance to plants through regulating K+ and Na+ homeostasis under salinity stress .

Pharmacokinetics

It is known that due to its large molecular weight and its cationic properties at physiological ph, it passes through physiological membranes poorly and is mainly distributed within the extracellular space .

Result of Action

The result of potassium methanesulfonate’s action is the successful arylation of heteroarylbenzenes . This process is crucial in various chemical reactions and has significant implications in the field of organic chemistry .

Action Environment

The action environment of potassium methanesulfonate can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other ions can affect the activity of potassium methanesulfonate . .

生化学分析

Biochemical Properties

Potassium methanesulfonate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that are essential for cellular function. For instance, potassium methanesulfonate can act as a cocatalyst in ruthenium-catalyzed C-H arylation of heteroarylbenzenes . This interaction enhances the efficiency of the catalytic process, demonstrating its importance in biochemical reactions.

Cellular Effects

Potassium methanesulfonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of certain proteins and enzymes within cells. For example, potassium methanesulfonate’s interaction with specific enzymes can lead to changes in metabolic pathways, impacting cellular energy production and utilization . Additionally, its role in electroplating suggests potential effects on cellular ion transport mechanisms.

Molecular Mechanism

At the molecular level, potassium methanesulfonate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to stabilize certain enzyme-substrate complexes enhances reaction rates and efficiency . Furthermore, potassium methanesulfonate can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium methanesulfonate can vary over time. The compound is known for its stability, with minimal degradation under standard laboratory conditions . Long-term studies have shown that potassium methanesulfonate maintains its catalytic activity over extended periods, making it a reliable reagent for biochemical experiments. Its effects on cellular function may change over time, depending on the specific experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of potassium methanesulfonate in animal models vary with different dosages. At low doses, the compound may enhance certain biochemical reactions without causing significant adverse effects. At higher doses, potassium methanesulfonate can exhibit toxic effects, including disruptions in cellular ion balance and metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

Potassium methanesulfonate is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as methanesulfonate monooxygenase, which catalyzes the oxidation of methanesulfonate to formaldehyde and sulfate . This interaction is crucial for the biogeochemical cycling of sulfur, demonstrating the compound’s role in essential metabolic processes.

Transport and Distribution

Within cells and tissues, potassium methanesulfonate is transported and distributed through specific transporters and binding proteins. The compound’s high solubility in water facilitates its movement across cellular membranes, allowing it to reach its target sites of action . Additionally, potassium methanesulfonate’s interaction with ion channels and transporters can influence its localization and accumulation within cells.

Subcellular Localization

Potassium methanesulfonate’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm or organelles, where it exerts its biochemical effects . This localization is essential for its function, as it ensures that potassium methanesulfonate interacts with the appropriate biomolecules and participates in relevant biochemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: Potassium methanesulfonate can be synthesized through the neutralization of methanesulfonic acid with potassium hydroxide. The reaction is straightforward and typically carried out in an aqueous medium:

CH3SO3H+KOH→CH3KO3S+H2O

Industrial Production Methods: In industrial settings, the production of potassium methanesulfonate involves the same neutralization reaction but on a larger scale. The process ensures high purity and yield by controlling the reaction conditions such as temperature, concentration, and pH.

Types of Reactions:

Substitution Reactions: Potassium methanesulfonate can undergo nucleophilic substitution reactions where the methanesulfonate group acts as a leaving group.

Oxidation and Reduction: While the compound itself is stable, it can participate in redox reactions when combined with other reagents.

Catalysis: It is often used as a catalyst in various organic reactions, including C-H arylation.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include amines and alcohols.

Catalysts: Transition metal catalysts such as ruthenium are frequently used.

Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted methanesulfonates.

Catalytic Products: In C-H arylation, the major products are arylated heteroarylbenzenes.

類似化合物との比較

Lithium Methanesulfonate: Similar in structure but differs in the metal ion, which affects its solubility and reactivity.

Sodium Methanesulfonate: Another similar compound with sodium instead of potassium, used in similar applications but with different solubility profiles.

Methanesulfonic Acid: The parent compound, used widely in organic synthesis and as a catalyst.

Uniqueness: Potassium methanesulfonate is unique due to its specific solubility and reactivity profile, which makes it particularly useful in aqueous reactions and as a catalyst in organic synthesis. Its stability and efficiency as a leaving group also set it apart from other similar compounds.

特性

CAS番号 |

2386-56-3 |

|---|---|

分子式 |

CH4KO3S |

分子量 |

135.21 g/mol |

IUPAC名 |

potassium;methanesulfonate |

InChI |

InChI=1S/CH4O3S.K/c1-5(2,3)4;/h1H3,(H,2,3,4); |

InChIキー |

MMDSSERULWYGSW-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)[O-].[K+] |

正規SMILES |

CS(=O)(=O)O.[K] |

| 2386-56-3 | |

ピクトグラム |

Irritant |

関連するCAS |

75-75-2 (Parent) |

同義語 |

arium methanesulfonate BMS-480188 methanesulfonate methanesulfonic acid methanesulfonic acid, ammonia salt methanesulfonic acid, chromium (2+) salt methanesulfonic acid, chromium (3+) salt methanesulfonic acid, cobalt (2+) salt methanesulfonic acid, copper (2+) salt methanesulfonic acid, iron (2+) salt methanesulfonic acid, iron (3+)salt methanesulfonic acid, nickel (2+) salt methanesulfonic acid, potassium salt methanesulfonic acid, silver (1+) salt methanesulfonic acid, sodium salt methylsulfonate potassium mesylate potassium methanesulfonate |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of potassium methanesulfonate?

A1: Potassium methanesulfonate (K(CH3SO3)) crystallizes in the I4/m space group with 12 formula units in its primitive cell []. Unlike the lithium analogue which displays a distorted tetrahedral coordination, potassium methanesulfonate exhibits more complex coordination environments around the potassium ion, including six-, seven-, and ninefold coordination [].

Q2: How does potassium methanesulfonate impact muscle contraction?

A2: Research suggests that potassium methanesulfonate, due to its ionic strength, can influence the contractile force of skinned muscle fibers []. Specifically, higher ionic strength, potentially achieved through increased potassium methanesulfonate concentration, was found to decrease the maximal calcium-activated force (Fmax) in skinned fast-twitch skeletal muscle fibers from rabbits []. This effect is likely due to destabilization of the cross-bridge structure within the muscle fibers and increased electrostatic shielding of actomyosin interactions [].

Q3: What does vibrational spectroscopy reveal about the bonding in potassium methanesulfonate?

A3: Infrared spectroscopy provides insight into the bonding characteristics of potassium methanesulfonate []. Unlike lithium methanesulfonate which exhibits a splitting of the asymmetric S–O stretch mode (indicative of bonding interaction), potassium methanesulfonate does not show this splitting []. This lack of splitting in the potassium salt's spectrum suggests a predominantly ionic interaction between the potassium cation and the methanesulfonate anion [].

Q4: What are the applications of potassium methanesulfonate in analytical chemistry?

A4: Potassium methanesulfonate plays a crucial role in high-performance anion-exchange chromatography (HPAE) for analyzing oligosaccharides []. When paired with potassium hydroxide (KOH) in a dual electrolytic eluent generation system, potassium methanesulfonate enables efficient separation and analysis of oligosaccharides, offering a reliable alternative to conventional sodium acetate/sodium hydroxide eluents [].

Q5: How does potassium methanesulfonate behave in different solvent mixtures?

A5: Studies examining the ionic conductivity of potassium methanesulfonate in a binary solvent mixture of 20 mass % propylene carbonate + ethylene carbonate at 25 °C reveal its behavior as an electrolyte []. By fitting conductance data to the Fuoss conductance-concentration equation, researchers determined parameters such as limiting molar conductance, association constant, and cosphere diameter, shedding light on its properties in non-aqueous environments [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

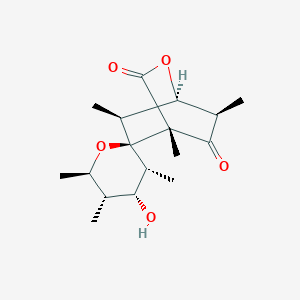

![(2R,3R,4R)-2,3,5-trihydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal](/img/structure/B1259998.png)

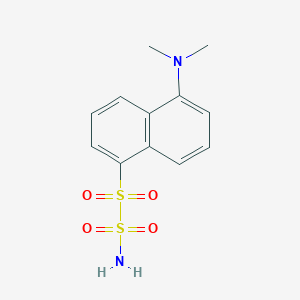

![(1R,2R,3R,4S,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1259999.png)

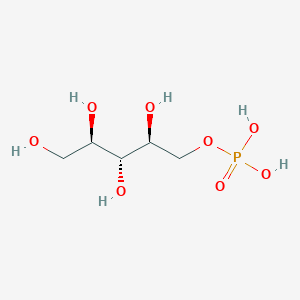

![2-[[4-(2-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260011.png)